molecular formula C11H23ClN2O2 B2477705 Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride CAS No. 2460755-54-6

Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride

Cat. No.: B2477705
CAS No.: 2460755-54-6
M. Wt: 250.77
InChI Key: REABGMMXTJCNTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Materials: tert-butyl 2-methyl-1,4-diazepane-1-carboxylate and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting materials.

    Product Isolation: The product is isolated by filtration or crystallization, followed by drying to obtain the pure hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,4-diazepane-1-carboxylate
  • tert-Butyl 4-(2-methylbenzoyl)-1,4-diazepane-1-carboxylate
  • (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

Uniqueness

Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REABGMMXTJCNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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